![molecular formula C19H22O6 B12568173 Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1) CAS No. 193157-98-1](/img/structure/B12568173.png)
Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1) is a complex organic compound that combines the structural elements of benzoic acid and cyclopropane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol typically involves the reaction of benzoic acid with a cyclopropane derivative. One common method is the alkylation of benzoic acid with cyclopropane-1,2-diyl dimethanol under acidic or basic conditions. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol has several scientific research applications:
Mecanismo De Acción
The mechanism by which Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler compound with similar acidic properties.
Cyclopropane derivatives: Compounds that share the cyclopropane ring structure.
Benzyl alcohol: A related compound that can be formed through the reduction of benzoic acid.
Uniqueness
What sets Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol apart is its combination of benzoic acid and cyclopropane structures, which confer unique chemical and biological properties. This duality allows for a wide range of reactions and applications that are not possible with simpler compounds .
Propiedades
Número CAS |
193157-98-1 |
|---|---|
Fórmula molecular |
C19H22O6 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
benzoic acid;[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/2C7H6O2.C5H10O2/c2*8-7(9)6-4-2-1-3-5-6;6-2-4-1-5(4)3-7/h2*1-5H,(H,8,9);4-7H,1-3H2/t;;4-,5+ |
Clave InChI |
YAOFKFRENCEJKN-PFHZFTJNSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C1C(C1CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
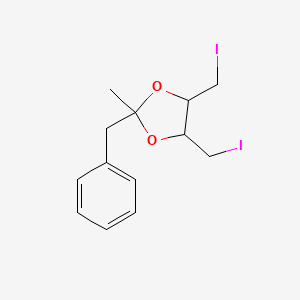

![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)
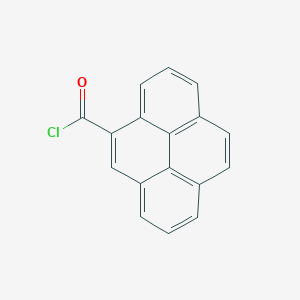
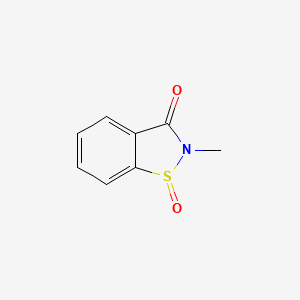

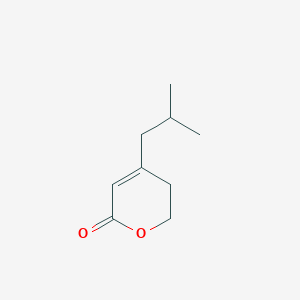


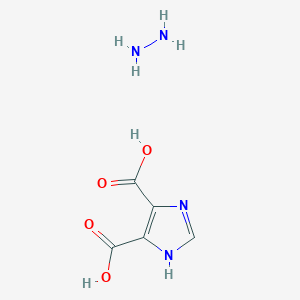
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
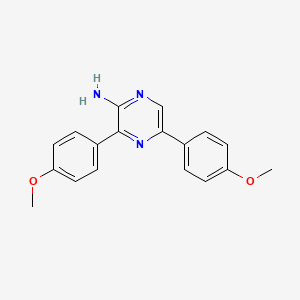
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
